3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound “(5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[7-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxole, a pyridopyrimidine, and a thiazolidinone moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C27H19N3O4S3 |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H19N3O4S3/c1-16-7-10-23-28-24(36-18-5-3-2-4-6-18)19(25(31)29(23)13-16)12-22-26(32)30(27(35)37-22)14-17-8-9-20-21(11-17)34-15-33-20/h2-13H,14-15H2,1H3/b22-12- |
InChI Key |
VFZCAEUXJXTODJ-UUYOSTAYSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)SC6=CC=CC=C6)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)SC6=CC=CC=C6)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes might include:
Formation of the Benzodioxole Moiety: This could involve the cyclization of catechol derivatives with formaldehyde.
Construction of the Pyridopyrimidine Core: This might be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Assembly of the Thiazolidinone Ring: This could involve the reaction of a thiourea derivative with a haloketone.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur-containing thiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural complexity.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[7-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[7-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
